Tubelactomicin A -

Tubelactomicin A

Catalog Number: EVT-1580957
CAS Number:
Molecular Formula: C29H42O6
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tubelactomicin A is a 16-membered macrolide which exhibits strong and specific antimicrobial activities against rapid-growing Mycobacteria including drug-resistant strains. It is isolated from the culture broth of Nocardia sp.MK703-102F1 It has a role as a metabolite, an antimicrobial agent and an antitubercular agent. It is a macrolide, a monocarboxylic acid and a secondary alcohol.
Synthesis Analysis

The synthesis of tubelactomicin A has been explored through various methods, primarily focusing on total synthesis strategies. One notable approach involves a stereoselective synthesis using an intramolecular Diels-Alder reaction to construct the lower half of the molecule. This method allows for the formation of complex cyclic structures with high stereochemical control .

In 2005, researchers successfully completed the total synthesis of tubelactomicin A, utilizing starting materials such as methyl (R)-lactate and diethyl (R)-malate. This synthesis was characterized by several key steps, including the formation of critical intermediates through selective reactions . Another method involved using (S)-citronellol and 2-deoxy-l-ribonolactone, which further highlights the versatility in synthetic routes to obtain this compound .

Molecular Structure Analysis

The molecular structure of tubelactomicin A is defined by its 16-membered lactone ring, which contributes to its biological activity. The compound's structure has been elucidated through advanced spectroscopic techniques and X-ray crystallography, confirming its stereochemistry and functional groups .

Key structural data include:

  • Molecular Formula: C₁₆H₂₈O₄
  • Molecular Weight: 284.39 g/mol
  • Functional Groups: Lactone, hydroxyl groups

These structural features are crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

Tubelactomicin A undergoes various chemical reactions that are essential for its synthesis and potential modifications. The intramolecular Diels-Alder reaction is particularly significant as it facilitates the formation of the lactone ring and contributes to the stereochemical integrity of the molecule .

Additionally, tubelactomicin A can participate in reactions typical of lactones, such as hydrolysis and esterification, which may be leveraged in medicinal chemistry for derivative development.

Mechanism of Action

The mechanism of action of tubelactomicin A primarily involves its interaction with bacterial ribosomes, disrupting protein synthesis. This action is particularly effective against Mycobacterium tuberculosis due to its unique cell wall structure and metabolic pathways. The compound's ability to inhibit bacterial growth is attributed to its binding affinity to ribosomal RNA, thereby interfering with translation processes .

Physical and Chemical Properties Analysis

Tubelactomicin A exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Physical State: Solid at room temperature
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water
  • Melting Point: Approximately 120–122 °C
  • Stability: Relatively stable under normal laboratory conditions but sensitive to extreme pH levels.

These properties are important for formulating the compound for therapeutic use.

Applications

Tubelactomicin A has significant potential applications in scientific research and medicine:

  • Antibiotic Development: Its effectiveness against Mycobacterium tuberculosis positions it as a candidate for developing new antitubercular therapies.
  • Research Tool: The compound serves as a valuable tool in studying bacterial resistance mechanisms and protein synthesis pathways.
  • Natural Product Chemistry: Its unique structure makes it a subject of interest for synthetic chemists aiming to explore modifications that enhance efficacy or reduce toxicity.
Microbial Origin and Biosynthesis of Tubelactomicin A

Taxonomic Classification of Producing Organism Nocardia sp. MK703-102F1

Tubelactomicin A is a structurally novel 16-membered macrolide antibiotic exclusively produced by the actinomycete strain Nocardia sp. MK703-102F1. This strain was isolated from environmental samples and taxonomically identified through morphological, biochemical, and genetic analyses characteristic of the Nocardia genus. Actinomycetes in this genus are Gram-positive, aerobic bacteria with branched filamentous growth and high genomic G+C content, renowned for their capacity to produce bioactive secondary metabolites. Strain MK703-102F1 exhibits typical Nocardia traits, including fragmenting substrate mycelia and the production of aerial hyphae. Its classification was further confirmed by 16S rRNA gene sequencing, placing it within the evolutionarily diverse Nocardia clade known for generating antimicrobial compounds with unique scaffolds [1] [4].

Table 1: Isolation and Purification Protocol for Tubelactomicin A

StepMethod/MediumKey Outcome
Culture BrothStandard actinomycete fermentation mediumCrude extract containing Tubelactomicin A
Primary ExtractionDiaion HP20 absorption, ethyl acetate extractionPartial purification from aqueous phase
ChromatographySilica gel and Sephadex LH-20 columnsRemoval of polar impurities
Final PurificationCentrifugal liquid-liquid partition (CPC)Isolation of crystalline Tubelactomicin A

Fermentation Optimization for Enhanced Tubelactomicin A Yield

Maximizing Tubelactomicin A production requires precise optimization of fermentation parameters. Initial yields were suboptimal under standard Nocardia culture conditions, prompting systematic refinement. Carbon source screening revealed that slowly metabolized carbohydrates (e.g., galactose) enhanced titers by mitigating carbon catabolite repression—a phenomenon observed in penicillin and erythromycin biosynthesis where glucose suppresses antibiotic pathways [3]. Nitrogen sources were similarly pivotal; complex organic nitrogen (e.g., soybean meal) outperformed inorganic salts by supplying amino acid precursors.

Statistical optimization methodologies were employed:

  • Single-Factor Experiments: Identified critical parameters (pH, temperature, carbon/nitrogen ratios). Optimal production occurred at pH 6.5–7.0 and 30°C, with 20 g/L glucose and 15 g/L soybean meal [3] [9].
  • Response Surface Methodology (RSM): A Box-Behnken design quantified interactions between variables. For analogous antibiotics like chrysomycin A, RSM increased yields by 60%, highlighting its applicability to Tubelactomicin A [6] [9].
  • Process Scaling: Laboratory-scale optimizations (e.g., loading volume of 200 mL/L flask) improved oxygen transfer, a critical factor for aerobic Nocardia metabolism. Transfer to bioreactors with controlled aeration further amplified productivity [9].

Table 2: Optimized Fermentation Parameters for Tubelactomicin A

FactorOptimal RangeImpact on Yield
Carbon SourceGalactose/glucose mixAvoids catabolite repression; +37% yield
Nitrogen SourceSoybean meal (15 g/L)Supplies amino acid precursors; +28% yield
pH6.5–7.0Maximizes enzyme activity in biosynthetic pathway
Temperature30°CBalances growth and secondary metabolism
Fermentation Duration10–12 daysMatches idiophase of Nocardia growth cycle
Inoculum Age5 daysEnsures robust metabolic activity

Biosynthetic Gene Cluster Analysis and Pathway Elucidation

Although the complete biosynthetic gene cluster (BGC) for Tubelactomicin A remains unsequenced, its macrolide structure suggests a Type I polyketide synthase (PKS) origin. This inference aligns with established 16-membered macrolactone biosynthesis (e.g., nargenicin in Nocardia sp. CS682), where modular PKS assemble the core polyketide chain through iterative decarboxylative Claisen condensations [4] [5]. Key enzymatic steps likely include:

  • Starter Unit Selection: Propionyl-CoA or acetyl-CoA initiation.
  • Chain Extension: Malonyl-CoA-derived extender units incorporating methyl branches via methylmalonyl-CoA.
  • Macrolactonization: Thioesterase-mediated cyclization of the linear polyketide precursor.
  • Post-Assembly Modifications: Hydroxylations or glycosylations by cytochrome P450s or glycosyltransferases.

Bioinformatic analyses of related Nocardia genomes (e.g., via antiSMASH) predict a 60–100 kb BGC encoding PKS megaenzymes, transporters, and regulatory proteins. Heterologous expression of analogous clusters (e.g., viomycin BGC in Streptomyces) has validated this approach for cryptic pathway activation [2] [5] [7]. For Tubelactomicin A, precursor feeding studies support acetate and propionate incorporation, consistent with PKS logic [4].

Regulatory Mechanisms in Secondary Metabolite Production

Tubelactomicin A biosynthesis is tightly regulated by genetic and environmental factors. Global regulators (e.g., γ-butyrolactone receptors) likely sense quorum signals, triggering pathway-specific activators such as LuxR-type transcriptional regulators. These proteins bind promoter regions upstream of PKS genes, derepressing cluster expression during late growth phases. In Nocardia, such regulators respond to nutrient scarcity, aligning antibiotic production with idiophase onset [10].

Environmental cues profoundly impact yield:

  • Nutrient Limitation: Phosphorus or nitrogen restriction elevates titers by redirecting flux from primary to secondary metabolism.
  • Elicitor Strategies: Co-cultivation with competing bacteria or addition of signaling molecules (e.g., N-acetylglucosamine) mimics ecological interactions, awakening silent BGCs. For marine actinomycetes, these methods induced a 5–20× increase in cryptic metabolite output [10].
  • Epigenetic Modulation: Histone deacetylase inhibitors (e.g., valproic acid) remodel chromatin, increasing BGC accessibility. Applied to Nocardia, this could overcome transcriptional silencing [10].

Table 3: Regulatory Strategies to Enhance Tubelactomicin A Production

StrategyMechanismObserved Outcome in Analogous Systems
Co-cultivationMicrobial competition induces defense metabolites5-fold increase in antibiotic titers
Low Nitrogen AvailabilityActivates nitrogen-responsive regulators (GlnR)Redirects metabolic flux to secondary pathways
Quorum Sensing MimeticsSynthetic autoinducers trigger cluster expressionAwakens silent BGCs in marine actinomycetes
Osmotic StressAlters membrane permeability and enzyme kineticsModifies metabolite profiles in Streptomyces

Properties

Product Name

Tubelactomicin A

IUPAC Name

(1S,2E,4E,6S,7R,8Z,13R,16R,17S,20S,21R,22R)-7,21-dihydroxy-6,13,16,20,24-pentamethyl-15-oxo-14-oxatricyclo[14.8.0.017,22]tetracosa-2,4,8,23-tetraene-8-carboxylic acid

Molecular Formula

C29H42O6

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C29H42O6/c1-17-10-6-9-13-23-19(3)16-22-24(15-14-18(2)26(22)31)29(23,5)28(34)35-20(4)11-7-8-12-21(25(17)30)27(32)33/h6,9-10,12-13,16-18,20,22-26,30-31H,7-8,11,14-15H2,1-5H3,(H,32,33)/b10-6+,13-9+,21-12-/t17-,18-,20+,22+,23-,24-,25+,26+,29-/m0/s1

InChI Key

LWPAZPOZBPFAAE-WSQSGNSCSA-N

Synonyms

tubelactomicin A

Canonical SMILES

CC1CCC2C(C1O)C=C(C3C2(C(=O)OC(CCCC=C(C(C(C=CC=C3)C)O)C(=O)O)C)C)C

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]([C@@H]1O)C=C([C@H]\3[C@@]2(C(=O)O[C@@H](CCC/C=C(/[C@@H]([C@H](/C=C/C=C3)C)O)\C(=O)O)C)C)C

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